molecular formula C9H13BClNO4 B1519667 (2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride CAS No. 957034-59-2

(2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride

Cat. No.: B1519667
CAS No.: 957034-59-2
M. Wt: 245.47 g/mol
InChI Key: YPJSJDLFBDCPQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride is a useful research compound. Its molecular formula is C9H13BClNO4 and its molecular weight is 245.47 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of (2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride is the formation of carbon-carbon bonds in organic synthesis . This compound is a type of organoboron reagent, which is widely used in Suzuki-Miyaura cross-coupling reactions . These reactions are crucial for creating new carbon-carbon bonds, which is a fundamental process in the synthesis of many complex organic compounds .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura cross-coupling reaction, the boronic acid compound acts as a nucleophile, transferring the organic group from boron to palladium . This process is facilitated by a base and occurs under mild and functional group tolerant reaction conditions .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction pathway involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The boronic acid compound plays a crucial role in this pathway, enabling the formation of new carbon-carbon bonds .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds . This is a fundamental process in organic synthesis, enabling the creation of complex organic compounds from simpler precursors . The compound’s action thus has significant implications for the synthesis of a wide range of organic compounds, including natural products and biologically active compounds .

Action Environment

The action of this compound is influenced by several environmental factors. The compound is typically stored in an inert atmosphere at room temperature , indicating that it may be sensitive to oxygen and moisture. The Suzuki-Miyaura cross-coupling reactions in which it participates are generally performed under mild conditions and are tolerant of a wide range of functional groups . This suggests that the compound’s action, efficacy, and stability can be influenced by the presence of other functional groups and the specific conditions under which the reaction is carried out .

Properties

IUPAC Name

(2-amino-4-ethoxycarbonylphenyl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO4.ClH/c1-2-15-9(12)6-3-4-7(10(13)14)8(11)5-6;/h3-5,13-14H,2,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJSJDLFBDCPQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)OCC)N)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656885
Record name [2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957034-59-2
Record name [2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride
Reactant of Route 2
(2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
(2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
(2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
(2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
(2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.